molecular formula C11H22N2O6Pt B8081758 1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum

1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum

Cat. No.: B8081758
M. Wt: 473.39 g/mol
InChI Key: AINAHBKLRQMAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum is a complex chemical entity that combines an organic framework with a platinum metal center and propanedioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum typically involves multiple steps:

    Formation of the Organic Framework: The organic component, [5-(Aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine, can be synthesized through a series of reactions starting from commercially available precursors

    Coordination with Platinum: The organic framework is then coordinated with a platinum salt, such as platinum(II) chloride, under specific conditions to form the platinum complex.

    Addition of Propanedioic Acid: Finally, propanedioic acid is introduced to the reaction mixture to form the final compound. This step may require careful control of pH and temperature to ensure the stability of the complex.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound 1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum can undergo various types of chemical reactions, including:

    Oxidation: The platinum center can participate in oxidation reactions, potentially converting the organic framework into more oxidized forms.

    Reduction: The compound can also undergo reduction reactions, particularly at the platinum center, which can change its oxidation state.

    Substitution: The aminomethyl group and the dioxolane ring can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized forms of the organic framework, while reduction could result in a lower oxidation state of the platinum center.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a catalyst in various organic reactions, leveraging the unique properties of the platinum center.

Biology and Medicine

In biology and medicine, the compound may have potential as an anticancer agent due to the presence of platinum, which is known for its cytotoxic properties.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum involves the interaction of the platinum center with various molecular targets. In medicinal applications, the platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug.

    Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics.

    Oxaliplatin: A third-generation platinum compound used in chemotherapy.

Uniqueness

The uniqueness of 1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum lies in its specific organic framework, which may confer unique properties such as enhanced stability or selectivity compared to other platinum-based compounds.

Biological Activity

The compound 1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum represents a novel platinum-based complex with potential therapeutic applications, particularly in oncology. Platinum compounds are well-known for their anticancer properties, primarily due to their ability to form DNA cross-links, thereby inhibiting cell division and promoting apoptosis in cancer cells. This article explores the biological activity of this specific compound, focusing on its mechanism of action, biological efficacy, and potential therapeutic applications.

Platinum-based drugs function through a well-characterized mechanism involving several key steps:

  • Cellular Uptake : The compound is believed to enter cells via passive diffusion and active transport mechanisms, particularly through copper transporters (CTR1) and organic cation transporters (OCTs) .
  • Activation : Once inside the cell, the platinum complex undergoes hydration and ligand substitution reactions, forming reactive species that can interact with cellular macromolecules .
  • DNA Interaction : The primary target of platinum compounds is DNA. They form intra- and interstrand cross-links at the N7 position of guanine bases, disrupting DNA replication and transcription processes .
  • Induction of Apoptosis : The resultant DNA damage triggers cellular stress responses leading to apoptosis, which is a programmed cell death mechanism crucial for eliminating damaged or cancerous cells .

Anticancer Effects

Recent studies have highlighted the anticancer potential of platinum complexes, including those similar to this compound. Notably:

  • In Vitro Studies : Various platinum complexes have shown significant cytotoxicity against a range of cancer cell lines, including ovarian, lung, and bladder cancers. For instance, cisplatin has been extensively studied and remains a standard treatment for many malignancies due to its effectiveness in inducing apoptosis in tumor cells .
  • Comparative Efficacy : Research comparing different platinum complexes indicates that modifications in ligand structure can enhance biological activity. For example, the introduction of dioxolane moieties may improve solubility and cellular uptake, potentially increasing therapeutic efficacy .

Case Studies

Several case studies illustrate the biological activity of platinum-based compounds:

  • Cisplatin vs. Novel Complexes : A study comparing cisplatin with newly synthesized platinum complexes demonstrated that modifications could lead to reduced side effects while maintaining or enhancing anticancer efficacy .
  • Mechanistic Insights : Research has shown that specific structural features in platinum complexes can influence their binding affinity to DNA and subsequent biological outcomes. For example, complexes with enhanced lipophilicity showed improved cellular uptake and greater cytotoxic effects against resistant cancer cell lines .

Table 1: Comparative Biological Activity of Platinum Complexes

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
CisplatinA2780 (Ovarian Cancer)0.5DNA cross-linking
CarboplatinA2780 (Ovarian Cancer)1.2DNA cross-linking
This compoundMCF-7 (Breast Cancer)TBDTBD

Note: TBD = To Be Determined; further studies are needed to establish IC50 values for the novel compound.

Properties

IUPAC Name

[5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-8H,3-4,9-10H2,1-2H3;1H2,(H,4,5)(H,6,7);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINAHBKLRQMAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC(C(O1)CN)CN.C(C(=O)O)C(=O)O.[Pt]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O6Pt
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum
Reactant of Route 2
1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum
Reactant of Route 3
1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum
Reactant of Route 4
1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum
Reactant of Route 5
1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum
Reactant of Route 6
1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum

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